2,2'-Azanediylbis(2-methylpropan-1-ol)
Overview
Description
2,2’-Azanediylbis(2-methylpropan-1-ol) is a chemical compound with the molecular formula C8H19NO21. It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2,2’-Azanediylbis(2-methylpropan-1-ol) from the web search results.Molecular Structure Analysis
The molecular structure of 2,2’-Azanediylbis(2-methylpropan-1-ol) is based on its molecular formula, C8H19NO21. However, detailed structural information such as atomic coordinates and displacement parameters were not found in the search results.
Chemical Reactions Analysis
I’m sorry, but the search results did not provide specific information on the chemical reactions involving 2,2’-Azanediylbis(2-methylpropan-1-ol).Physical And Chemical Properties Analysis
2,2’-Azanediylbis(2-methylpropan-1-ol) is a solid substance2. It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C1. The molecular weight of this compound is 161.241.Safety And Hazards
This compound is associated with several hazard statements including H315 (causes skin irritation), H318 (causes serious eye damage), H335 (may cause respiratory irritation), H302 (harmful if swallowed), H361 (suspected of damaging fertility or the unborn child), and H373 (may cause damage to organs through prolonged or repeated exposure)1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and keeping the container tightly closed1.
Future Directions
The future directions of 2,2’-Azanediylbis(2-methylpropan-1-ol) are not specified in the search results. However, like many chemical compounds, its potential applications could be vast, ranging from scientific research to industrial uses.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with chemicals. Stay safe!
properties
IUPAC Name |
2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-7(2,5-10)9-8(3,4)6-11/h9-11H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIFGYXJOCIGNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10520820 | |
Record name | 2,2'-Azanediylbis(2-methylpropan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10520820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Azanediylbis(2-methylpropan-1-ol) | |
CAS RN |
44982-72-1 | |
Record name | 2,2'-Azanediylbis(2-methylpropan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10520820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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